1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound characterized by a pyrazolone core with a bromopyridine substituent. Its chemical structure indicates potential applications in various fields, including medicinal chemistry and materials science. The compound is recognized for its role as a building block in synthesizing more complex heterocyclic compounds and has been investigated for its pharmaceutical properties, particularly as an intermediate in drug development.
The compound can be sourced from specialized chemical suppliers and is often used in research laboratories for synthetic chemistry applications. Its unique structural features make it a subject of interest in both academic and industrial research settings.
1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities and utility in organic synthesis. This compound specifically exhibits characteristics typical of substituted pyrazolones, which are often explored for their potential therapeutic effects.
The synthesis of 1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves a condensation reaction between 5-bromopyridine-2-carbaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. This reaction leads to the formation of the desired pyrazolone derivative through a series of nucleophilic attacks and subsequent cyclization steps.
The reaction conditions can vary, but common parameters include:
The molecular formula for 1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is C_10H_10BrN_3O. The structure features:
Key structural data includes:
This compound can undergo several chemical transformations:
For these reactions, typical reagents include:
The mechanism of action for 1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is not fully elucidated but is hypothesized based on structural similarities to other compounds. It may interact with specific proteins, potentially inhibiting their normal function.
Research indicates that similar compounds have shown activity against viral proteins, suggesting that this compound could have implications in antiviral drug development.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are employed to confirm its structure and purity .
The synthesis of 1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one relies on regioselective cyclocondensation between 5-bromopyridine-2-hydrazine and 1,3-dicarbonyl precursors. Steric and electronic factors govern regiochemical outcomes: unsymmetrical diketones like ethyl acetoacetate (R1 = OEt, R3 = CH₃) favor 3-methyl substitution due to the nucleophilic attack at the less sterically hindered carbonyl. Under classical reflux conditions (ethanol, 12 h), the reaction yields 70–75% of the target pyrazolone, but regioselectivity drops below 80% when R1 and R3 exhibit similar bulk [5].
Catalysts significantly enhance efficiency:
Table 1: Catalyst Screening for Cyclocondensation of Ethyl Acetoacetate and 5-Bromopyridine-2-Hydrazine
Catalyst | Loading (mol%) | Time | Yield (%) | Regioselectivity (5:5') |
---|---|---|---|---|
None | - | 12 h | 70 | 80:20 |
Nano-ZnO | 10 | 15 min | 95 | 98:2 |
I₂/TsOH | 20 | 48 h | 83 | 95:5 |
Bulk ZnO | 5 | 45 min | 50 | 85:15 |
Protection strategies mitigate side reactions: N-protection of the pyridylhydrazine with Boc₂O prior to condensation suppresses oxidation, followed by acidic deprotection to furnish the bicyclic core [3].
Bromination is achievable pre- or post-cyclization, with site-selectivity dictated by molecular electronics:
Functionalization via cross-coupling transforms the bromo substituent into advanced intermediates:
Table 2: Bromination and Functionalization Outcomes
Strategy | Conditions | Selectivity/Yield | Application |
---|---|---|---|
Pyridine bromination | Br₂, CHCl₃, 0°C | C5 > 95% | Early-stage installation |
Directed bromination | NBS, MeCN, rt | C5, 88% yield | Late-stage functionalization |
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 82–90% yield | Biaryl synthesis |
Asymmetric synthesis targets chiral centers at C4/C5 of the pyrazolinone ring. Organo- and metal-catalyzed strategies enable enantioselective C–C bond formation:
β-Aminoenones serve as advanced intermediates for stereoselective pyrazole formation. Cu/Fe bimetallic catalysis converts oximes and terminal alkynes into β-enaminones, which undergo hydrazine cyclization with 15:1 dr [5].
Table 3: Asymmetric Catalysis for Pyrazolone Synthesis
Catalyst System | Reaction | ee (%) | Yield (%) |
---|---|---|---|
Ru(II)–NHC/diphosphine | Dehydrogenative coupling | >90 | 78 |
Cu(I)–bisoxazoline | Cyclopropanation | 85 | 82 |
Cinchona thiourea | Michael addition | 90 | 75 |
Eco-friendly methodologies minimize waste and energy consumption:
Table 4: Green Synthesis Method Comparison
Method | Conditions | Time | Yield (%) | E-Factor |
---|---|---|---|---|
Solvent-free grinding | K₂CO₃, rt, mortar pestle | 30 min | 92 | 0.8 |
Microwave | 300 W, 120°C, no solvent | 5 min | 94 | 0.5 |
Ultrasound (water) | 40 kHz, 60°C | 20 min | 95 | 1.2 |
Conventional reflux | EtOH, 80°C | 12 h | 75 | 8.5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0